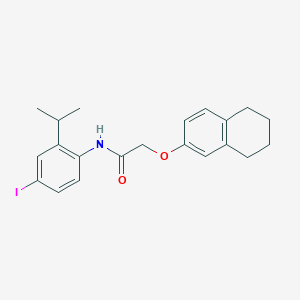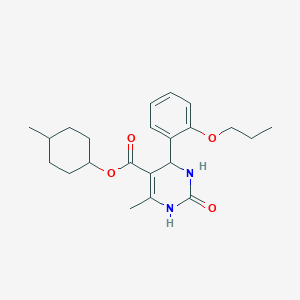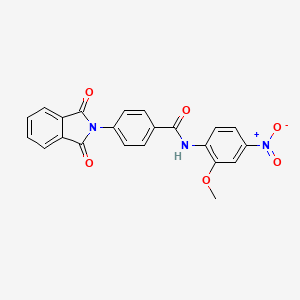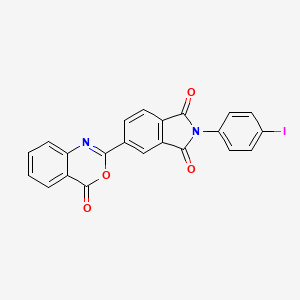
N-(4-iodo-2-isopropylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodo-2-isopropylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide, commonly known as TAK-700, is a novel androgen synthesis inhibitor that has been extensively studied for its potential use in the treatment of prostate cancer. It is a small molecule that selectively inhibits the activity of the enzyme 17,20-lyase, which is involved in the biosynthesis of androgens.
Wirkmechanismus
TAK-700 selectively inhibits the activity of the enzyme 17,20-lyase, which is involved in the biosynthesis of androgens. By inhibiting this enzyme, TAK-700 reduces the levels of androgens in the body, which can slow the growth and progression of prostate cancer.
Biochemical and Physiological Effects
TAK-700 has been shown to significantly reduce the levels of testosterone and other androgens in the body, both in preclinical studies and in clinical trials. This reduction in androgen levels has been associated with a decrease in prostate-specific antigen (PSA) levels, which is a biomarker for prostate cancer. TAK-700 has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TAK-700 is its selectivity for the 17,20-lyase enzyme, which reduces the risk of off-target effects. Additionally, TAK-700 has shown good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development. However, one of the limitations of TAK-700 is its relatively low potency compared to other androgen synthesis inhibitors, which may limit its effectiveness in certain patient populations.
Zukünftige Richtungen
There are several potential future directions for the development of TAK-700 and other androgen synthesis inhibitors. One area of research is the identification of biomarkers that can predict response to treatment, which could help to personalize therapy and improve outcomes for patients. Another area of research is the development of combination therapies that target multiple pathways involved in the development and progression of prostate cancer. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of TAK-700 in different patient populations and treatment settings.
Synthesemethoden
The synthesis of TAK-700 involves a multi-step process that starts with the reaction of 4-iodo-2-isopropylaniline with ethyl 2-bromoacetate to form the intermediate ethyl 2-(4-iodo-2-isopropylphenyl)acetate. This intermediate is then reacted with 5,6,7,8-tetrahydro-2-naphthol to form the final product, TAK-700.
Wissenschaftliche Forschungsanwendungen
TAK-700 has been extensively studied for its potential use in the treatment of prostate cancer. Androgens play a critical role in the development and progression of prostate cancer, and the inhibition of androgen synthesis is an important therapeutic strategy for the disease. TAK-700 has shown promising results in preclinical and clinical studies as a potent and selective inhibitor of 17,20-lyase, and has the potential to be a valuable addition to the current treatment options for prostate cancer.
Eigenschaften
IUPAC Name |
N-(4-iodo-2-propan-2-ylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24INO2/c1-14(2)19-12-17(22)8-10-20(19)23-21(24)13-25-18-9-7-15-5-3-4-6-16(15)11-18/h7-12,14H,3-6,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZKRFFORLNLAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)I)NC(=O)COC2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{1-[(5-cyclohexyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5056041.png)

![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5056056.png)
![1-[3-(phenylthio)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5056066.png)
![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-[(3-isopropyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5056072.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5056084.png)
![4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxyphenol](/img/structure/B5056093.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2-methyl-3-pyridinyl)carbonyl]-3-piperidinol](/img/structure/B5056094.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5056101.png)
![4'-(3-bromophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5056102.png)


![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5056123.png)
![N-benzyl-4-bromo-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B5056134.png)